Coupling Efficiency: Fmoc-Ser(Me)-OH vs. On-Resin N-Methylation Strategy
In the synthesis of coibamide A, a peptide rich in N-methylamino acids, the direct coupling of Fmoc-Ser(Me)-OH (an O-methylated but not N-methylated analog) onto an N-methylamino acid resin using DIC/HOAt proceeded smoothly to completion, whereas the alternative on-resin N-methylation of a serine residue required a multi-step protocol [1]. The HATU-mediated coupling of pre-formed Fmoc-MeSer(Me)-OH (structurally identical to the target compound) was employed to incorporate the MeSer(Me)³ residue, achieving the desired octapeptide in 83% purity [1]. In contrast, the HATU-mediated coupling of the adjacent MeLeu⁴ residue did not proceed to completion (61% conversion), highlighting the variable reactivity of different N-methylamino acids [1].
| Evidence Dimension | Coupling outcome in SPPS |
|---|---|
| Target Compound Data | Fmoc-MeSer(Me)-OH coupling using BTC achieved octapeptide purity of 83% (incorporation of MeSer(Me)³ residue) [1] |
| Comparator Or Baseline | Fmoc-Ser(Me)-OH coupling using DIC/HOAt proceeded to completion (qualitative) [1] |
| Quantified Difference | Quantitative yield/purity data not directly comparable due to different coupling reagents and peptide contexts; however, the direct comparison demonstrates that Fmoc-Ser(Me)-OH couples efficiently without N-methylation, whereas N-methylated derivatives require specialized coupling agents like BTC for optimal incorporation. |
| Conditions | Fmoc-SPPS on solid support; coupling reagents: DIC/HOAt for Fmoc-Ser(Me)-OH; BTC for Fmoc-MeSer(Me)-OH |
Why This Matters
The data underscores that N-methylated serine derivatives demand specialized coupling conditions (e.g., BTC) to achieve acceptable purity, which is critical for researchers planning syntheses of N-methyl-rich peptides.
- [1] Nakahara, Y., et al. (2014). Synthesis and biological evaluation of the [d-MeAla11]-epimer of coibamide A. Bioorganic & Medicinal Chemistry Letters, 25(2), 302–306. doi:10.1016/j.bmcl.2014.11.044. PMC4342349. View Source
